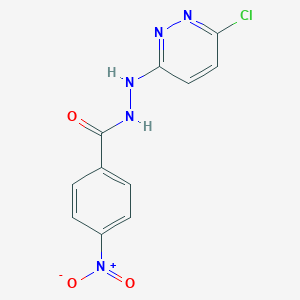![molecular formula C14H11Cl2NO4S B428239 methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate CAS No. 353266-56-5](/img/structure/B428239.png)
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a phenoxyacetyl group substituted with two chlorine atoms at the 3 and 5 positions.
Preparation Methods
The synthesis of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The starting material, 3,5-dichlorophenol, is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 3,5-dichlorophenoxyacetyl chloride.
Coupling with Thiophene Derivative: The phenoxyacetyl chloride is then reacted with a thiophene derivative, such as methyl thiophene-2-carboxylate, in the presence of a base like triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may interact with the active site of enzymes, inhibiting their activity, while the thiophene ring may enhance binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate lies in its specific substitution pattern and the presence of the dichlorophenoxyacetyl group, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDPQYJRNRLZRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-oxazolidin-2-one](/img/structure/B428157.png)


![3-(5-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-oxazolidin-2-one](/img/structure/B428164.png)
![3-(5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-oxazolidin-2-one](/img/structure/B428165.png)







![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428178.png)
